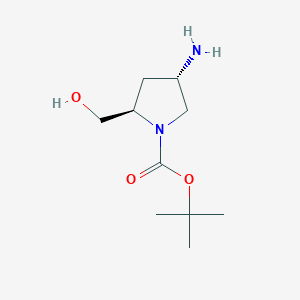
瘦素,人源
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leptin is a hormone predominantly produced by adipose (fat) cells and enterocytes in the small intestine. It plays a crucial role in regulating energy balance by inhibiting hunger, which in turn diminishes fat storage in adipocytes. Leptin acts on cell receptors in the arcuate and ventromedial nuclei of the hypothalamus, as well as other regions of the brain involved in regulating energy intake and expenditure .
科学研究应用
Leptin has a wide range of applications in scientific research, including:
Chemistry: Studying the structural and functional properties of leptin and its interactions with other molecules.
Biology: Investigating the role of leptin in energy homeostasis, appetite regulation, and metabolic processes.
Medicine: Exploring leptin’s potential in treating obesity, diabetes, and metabolic disorders.
Industry: Developing leptin-based therapies and diagnostic tools for metabolic diseases.
作用机制
- Leptin receptors (LEPRs) are expressed by neurons in the central nervous system (CNS), particularly in the hypothalamus . These receptors play a crucial role in mediating leptin’s effects.
- Overall, leptin helps maintain long-term energy balance by inhibiting hunger and regulating energy use .
- The brain receives information about energy stores via leptin, acting as a crucial part of the body’s feedback mechanism (a “lipostat”) .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
Leptin is involved in several biochemical reactions, primarily through its interaction with leptin receptors (LEPRs). These receptors belong to the class I cytokine receptor family and are expressed in various tissues, including the central nervous system. Leptin binds to the extracellular domain of LEPRs, triggering a cascade of intracellular signaling pathways. This interaction is crucial for regulating appetite, body weight, and energy expenditure .
Cellular Effects
Leptin influences various types of cells and cellular processes. In the central nervous system, leptin acts on neurons to regulate appetite and energy balance. It also affects peripheral tissues by modulating insulin sensitivity, immune function, and bone metabolism. Leptin’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it helps maintain metabolic homeostasis .
Molecular Mechanism
At the molecular level, leptin exerts its effects by binding to leptin receptors, leading to the activation of several signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This activation results in changes in gene expression, enzyme activity, and cellular function. Leptin also interacts with other biomolecules, such as insulin and cytokines, to modulate metabolic processes .
Dosage Effects in Animal Models
The effects of leptin vary with different dosages in animal models. Low doses of leptin can improve metabolic parameters, while high doses may lead to adverse effects such as hypoglycemia and reduced food intake. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic applications. Toxic effects at high doses highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
Leptin is involved in several metabolic pathways, including those regulating glucose and lipid metabolism. It interacts with enzymes such as AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) to modulate metabolic flux and metabolite levels. These interactions are essential for maintaining energy balance and preventing metabolic disorders .
Transport and Distribution
Leptin is transported and distributed within cells and tissues through various mechanisms. It binds to transporters and binding proteins, which facilitate its movement across cell membranes and its localization in specific tissues. The distribution of leptin is crucial for its function, as it needs to reach target tissues to exert its effects .
Subcellular Localization
Leptin’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that leptin reaches its receptors and interacts with other biomolecules to regulate cellular functions effectively .
准备方法
Synthetic Routes and Reaction Conditions: Human leptin can be synthesized using recombinant DNA technology. The leptin gene is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of leptin, which is subsequently purified from the culture medium .
Industrial Production Methods: Industrial production of human leptin involves large-scale fermentation processes using genetically modified organisms. The recombinant leptin is harvested from the culture medium and purified using techniques such as affinity chromatography and high-performance liquid chromatography to ensure high purity and activity .
化学反应分析
Types of Reactions: Leptin, being a protein hormone, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Oxidation: Leptin can undergo oxidative modifications, which may affect its activity and stability.
Reduction: Reduction reactions can reverse oxidative modifications, restoring leptin’s functionality.
Substitution: Post-translational modifications, such as glycosylation, can occur, altering leptin’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxynitrite.
Reducing Agents: Dithiothreitol, glutathione.
Major Products: The major products of these reactions are modified forms of leptin, which may have altered biological activity and stability .
相似化合物的比较
Adiponectin: Another hormone produced by adipose tissue, involved in regulating glucose levels and fatty acid breakdown.
Ghrelin: A hormone that stimulates appetite, produced mainly in the stomach.
Insulin: A hormone produced by the pancreas, crucial for regulating blood glucose levels.
Uniqueness of Leptin: Leptin is unique in its ability to directly inhibit hunger and regulate energy balance by acting on the hypothalamus. Unlike other hormones, leptin provides a direct feedback mechanism to the brain about the body’s energy stores, making it a critical regulator of body weight and metabolism .
属性
CAS 编号 |
177404-21-6 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[2.2.1]heptan-3-ylmethanamine](/img/structure/B1171192.png)

